2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Description
Chemical Significance in Heterocyclic Chemistry
Quinoline derivatives occupy a central role in heterocyclic chemistry due to their aromatic stability and adaptability to functionalization. The incorporation of a 3-chlorophenyl group at the 2-position introduces steric and electronic effects that modulate the compound’s reactivity. For instance, the chlorine atom’s electronegativity enhances the aromatic system’s electron-withdrawing character, potentially stabilizing intermediates in substitution reactions. The carboxylic acid group at the 8-position further diversifies reactivity, enabling participation in hydrogen bonding, salt formation, and conjugation reactions.
The molecular formula $$ \text{C}{16}\text{H}{10}\text{ClNO}_{3} $$ reflects a balance between hydrophobicity (from the chlorophenyl and quinoline cores) and hydrophilicity (from the carboxylic acid). This duality is critical for applications requiring solubility modulation, such as drug delivery systems. The compound’s crystalline structure, inferred from analogs like 8-quinolinecarboxylic acid, suggests potential for forming stable coordination complexes with metal ions, a property exploited in catalysis and materials science.
Structural Relationship to Bioactive Quinoline Derivatives
Structurally, this compound shares homology with antimicrobial and anticancer agents. For example, the 4-oxo-1,4-dihydroquinoline moiety is a hallmark of fluoroquinolone antibiotics, where the ketone group at position 4 is essential for DNA gyrase inhibition. The 8-carboxylic acid group mirrors structural features in ciprofloxacin, enhancing binding affinity through electrostatic interactions. Substitution at the 2-position with a chlorophenyl group, as seen in 2-(3-chlorophenyl)-4-quinolinecarboxylic acid, may augment bioactivity by increasing membrane permeability or target specificity.
Comparative analysis with $$ N $$-(4-chlorobenzyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide reveals that positional isomerism profoundly affects biological activity. The 8-carboxylic acid variant’s orientation allows for optimal interaction with enzymatic active sites, whereas 3-carboxamide derivatives exhibit different pharmacokinetic profiles. Such structure-activity relationships (SARs) underscore the importance of regiochemistry in quinoline-based drug design.
Historical Context of Chlorophenyl-Substituted Quinolines
The synthesis of chlorophenyl-substituted quinolines dates to the mid-20th century, driven by the quest for antimalarial agents. Early work focused on chloroquine analogs, where chloroaryl groups improved potency against Plasmodium species. The introduction of carboxylic acid functionalities, as in 8-quinolinecarboxylic acid, marked a shift toward optimizing solubility and reducing toxicity.
Modern advancements, exemplified by the synthesis of 2-(3-chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, leverage palladium-catalyzed cross-coupling and Ullmann condensation to achieve regioselective aryl group incorporation. These methods, refined since the 2010s, enable precise control over substitution patterns, facilitating the development of targeted therapeutics. The compound’s CAS registry (1185101-85-2) reflects its emergence in the 2010s as a candidate for further pharmacological exploration.
Table 1: Key Structural and Chemical Properties
Properties
CAS No. |
90034-70-1 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-10-4-1-3-9(7-10)13-8-14(19)11-5-2-6-12(16(20)21)15(11)18-13/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
KGJPKWWYOCWYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core. This is achieved through a Friedländer synthesis, where 3-chloroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 8-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
- Quinoline N-oxide derivatives from oxidation.
- 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid from reduction.
- Various substituted quinoline derivatives from nucleophilic aromatic substitution.
Scientific Research Applications
The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The chlorophenyl group enhances its lipophilicity, which is crucial for effective interaction with bacterial membranes.
Antimicrobial Efficacy
- Mechanism of Action : The presence of the chlorophenyl substituent increases the compound's ability to penetrate bacterial membranes, thereby enhancing its antimicrobial activity.
- Structure-Activity Relationship : Variations at position 7 of the quinoline nucleus significantly influence potency against specific bacterial strains. Studies indicate that electron density around substituents plays a critical role in determining antimicrobial efficacy .
Potential Applications in Medicinal Chemistry
The compound's diverse biological activities suggest several potential applications:
- Antibacterial Agents : Due to its effectiveness against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics.
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative activity against cancer cell lines, suggesting further exploration in oncology .
Antimicrobial Studies
Research has shown that derivatives of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid exhibit significant antibacterial activity. In one study, compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness based on structural modifications.
Anticancer Activity
A series of related compounds were synthesized and tested for their anticancer properties. Some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT-116 and MCF-7), indicating promising therapeutic potential .
Comparison with Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Chlorophenyl group enhances lipophilicity | Antibacterial |
| 3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Different positioning of chlorine affects reactivity | Moderate antibacterial |
| 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Amide functional group provides different interaction sites | Anti-inflammatory |
| 2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Methyl substitution alters pharmacokinetics | Antimicrobial |
This comparison illustrates that while these compounds share structural similarities, their unique substituents significantly influence their biological activities and potential applications.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through various signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Scaffold Modifications
- 4-Oxo-1,4-dihydroquinoline Derivatives: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 98105-79-4):
- Substitutions: Fluorine at positions 6 and 7, 4-fluorophenyl at position 1, carboxylic acid at position 3.
- Key Difference: Fluorine’s electronegativity enhances metabolic stability and target binding compared to chlorine. The carboxylic acid at position 3 may alter solubility and interaction with enzymes like DNA gyrase . 8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 7507-44-0):
- Substitutions: Ethyl group at position 1, chlorine at position 8, carboxylic acid at position 3.
Phenyl Ring Substitutions
- 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (CAS 834884-94-5): Substitutions: 4-Chlorophenyl at position 2, methylphenyl sulfanyl at position 3.
- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 845885-82-7): Substitutions: Thiazole ring replaces the quinoline core. Key Difference: The thiazole’s aromaticity and polarity differ from quinoline, likely altering solubility and bioactivity. This compound has a higher melting point (206–207°C), suggesting greater crystallinity .
Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|
| 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | ~303.7 (estimated) | N/A | Moderate (carboxylic acid) | 3-Cl-phenyl, 8-COOH |
| 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ~351.7 | N/A | Low (fluorine) | 6-F, 7-Cl, 4-F-phenyl, 3-COOH |
| 8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ~279.7 | N/A | Low (ethyl) | 8-Cl, 1-ethyl, 3-COOH |
| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | 239.67 | 206–207 | High (thiazole) | 3-Cl-phenyl, thiazole, 4-COOH |
Biological Activity
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its antibacterial, antiviral, and anticancer properties.
- Molecular Formula : CHClNO
- Molecular Weight : 251.65 g/mol
- CAS Number : 90034-08-5
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The synthesized compound has shown moderate activity against various bacterial strains, including those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The MIC values indicate that while the compound exhibits antibacterial activity, further modifications may be needed to enhance its efficacy against more resistant strains .
Antiviral Activity
The antiviral potential of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has been explored in relation to HIV and other viral infections. Research indicates that quinoline derivatives can act as inhibitors of viral replication.
- Mechanism of Action : The compound may inhibit the integrase enzyme crucial for HIV replication, although specific IC values for this compound are yet to be established. Similar compounds have shown IC values ranging from 16 to 40 µM against HIV integrase .
Anticancer Activity
Quinoline derivatives have been studied for their anticancer properties, with evidence suggesting that they can induce apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
| Cancer Cell Line | Inhibition Percentage | IC |
|---|---|---|
| HeLa | 70% | 25 µM |
| MCF-7 | 60% | 30 µM |
These findings suggest a potential role for this compound in cancer therapy, particularly in combination with other therapeutic agents to enhance efficacy .
Case Studies
- Antibacterial Efficacy : A study tested various quinoline derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications at the 3-position significantly enhanced antibacterial activity, highlighting the importance of structural variations in optimizing efficacy .
- Antiviral Properties : In vitro studies have shown that similar compounds can reduce viral load in infected cell cultures by up to 90%. This suggests a potential for development into therapeutic agents against viral infections like HIV and hepatitis C .
- Cancer Cell Studies : Research involving the treatment of cancer cell lines with quinoline derivatives demonstrated a dose-dependent response in terms of apoptosis induction, suggesting that these compounds could serve as lead candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3-chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via PPA-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Key steps include precursor reduction (e.g., 8-nitro to 8-amino intermediates) and controlled cyclization at 70–80°C in ethanolic NaHCO₃. Reaction time (24–72 hrs) and stoichiometric ratios of α-amino acids (e.g., glycine, alanine) are critical for optimal yield .
- Data Note : Substituting NaHCO₃ with other bases (e.g., K₂CO₃) may alter reaction kinetics but risks side-product formation.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Methodology :
- X-ray diffraction confirms molecular geometry (e.g., dihedral angles between carboxyl groups and aromatic rings, as in 3-chloro-2,4,5-trifluorobenzoic acid analogs). For example, intermolecular O–H⋯O hydrogen bonding patterns validate dimerization .
- ¹H/¹³C NMR identifies substituent positions (e.g., 3-chlorophenyl proton environments at δ 7.3–7.5 ppm and quinoline carbonyl signals near δ 165 ppm) .
Q. How can researchers assess purity and detect common impurities in synthesized batches?
- Methodology :
- HPLC with UV detection (λ = 254–280 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves unreacted precursors or lactamization by-products.
- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁ClNO₃ at m/z 300.0432) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antibacterial vs. cytotoxic effects) be resolved for this compound?
- Methodology :
- Dose-response profiling across multiple cell lines (e.g., MIC assays for bacterial strains vs. IC₅₀ in mammalian cells) clarifies selective toxicity.
- Structural analogs (e.g., 7-amino- or 8-methoxy-substituted derivatives) may reveal SAR trends. For instance, 8-methoxy groups in related quinolones reduce cytotoxicity while retaining antibacterial activity .
Q. What strategies optimize the lactamization step to mitigate low yields (<40%)?
- Methodology :
- Catalyst screening : Replace PPA with milder acids (e.g., polyphosphoric acid trimethylsilyl ester) to reduce side reactions.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require strict moisture control .
Q. How can computational modeling predict interactions with bacterial DNA gyrase?
- Methodology :
- Molecular docking (AutoDock Vina) using crystal structures of E. coli gyrase (PDB: 1KZN) identifies binding poses. Key interactions include H-bonding between the 4-oxo group and Ser84/Asp88 residues.
- MD simulations (GROMACS) assess stability of the ligand-enzyme complex over 100 ns trajectories .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- pH-dependent stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hrs. Monitor degradation via LC-MS.
- Photostability testing : Expose to UV light (320–400 nm) to assess quinoline ring oxidation .
Methodological Guidance for Data Interpretation
Resolving discrepancies in X-ray vs. NMR data for substituent orientations
- Approach : Compare experimental X-ray torsion angles (e.g., 6.8° dihedral in carboxyl-benzene alignment ) with DFT-optimized geometries (B3LYP/6-311G**). Deviations >5° suggest crystal packing effects or dynamic conformational changes in solution.
Handling conflicting bioactivity data across studies
- Root Cause Analysis :
- Impurity profiles : Trace metal catalysts (e.g., Cu²⁺ from intermediates ) may induce off-target effects.
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
